N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(4-ethoxyphenyl)acetamide
Description
Quinoline Derivatives in Medicinal Chemistry
Quinoline, a bicyclic heteroaromatic compound featuring a benzene ring fused to a pyridine ring, has served as a cornerstone in medicinal chemistry since the isolation of quinine from cinchona bark in the 19th century. Modern derivatives exploit the scaffold’s adaptability, with substitutions at positions 2, 3, 5, and 8 enabling precise tuning of electronic, steric, and hydrogen-bonding properties. The 1,2-dihydroquinolin-2-one variant, characterized by a ketone group at C2 and a saturated N1-C2 bond, introduces conformational rigidity that enhances receptor binding specificity.
Pharmacologically, quinoline derivatives exhibit a broad spectrum of activities, including:
- Anticancer effects through topoisomerase inhibition and DNA intercalation.
- Antimicrobial activity via disruption of microbial cell membranes.
- Antidiabetic potential by modulating α-glucosidase and α-amylase enzymes.
The introduction of methoxy groups at C5 and C8, as seen in the target compound, augments electron-donating capacity, stabilizing charge-transfer complexes with biological targets.
Historical Development of Dihydroquinolin-2-one Compounds
The dihydroquinolin-2-one scaffold emerged in the mid-20th century as researchers sought to reduce the hepatotoxicity associated with fully aromatic quinolines. Early work focused on 3,4-dihydroquinolin-2(1H)-ones for neuropsychiatric applications, culminating in the development of aripiprazole analogs targeting dopamine D2 receptors. Structural innovations included:
- Ring saturation to limit planar aromaticity and reduce nonspecific DNA binding.
- Substituent engineering at C3 and C5 to optimize blood-brain barrier permeability.
A pivotal advancement came with the discovery that 5,8-dimethoxy substitution conferred dual inhibitory activity against both kinases and phosphodiesterases, as demonstrated in kinase screening assays.
Significance of 5,8-Dimethoxy-Substituted Quinoline Scaffold
The 5,8-dimethoxy configuration creates a distinctive electronic profile:
- Methoxy groups at C5 and C8 donate electron density through resonance, increasing nucleophilicity at C3 and C4.
- Steric effects from the methoxy substituents direct molecular recognition, favoring interactions with hydrophobic enzyme pockets.
Comparative studies of substituted quinolines reveal that 5,8-dimethoxy derivatives exhibit up to 10-fold greater α-glucosidase inhibition (IC50 = 3.2 µM) compared to unsubstituted analogs (IC50 = 32.1 µM). The substitution pattern also enhances metabolic stability, with in vitro microsomal assays showing a 2.5-fold increase in half-life relative to 5,7-dimethoxy isomers.
Evolution of Acetamide-Linked Quinoline Derivatives
Acetamide linkers serve as versatile spacers in hybrid molecules, balancing hydrophilicity and conformational flexibility. In the target compound, the N-(2-ethyl)acetamide bridge connects the quinoline nucleus to a 4-ethoxyphenyl moiety, enabling:
- Controlled rotamerism for optimal pharmacophore alignment.
- Enhanced solubility via hydrogen bonding with the acetamide carbonyl.
Structure-activity relationship (SAR) studies highlight the critical role of the ethoxy group on the phenyl ring. Derivatives with 4-ethoxy substitution demonstrate 3-fold greater binding affinity to cancer cell membranes compared to 3-ethoxy analogs, attributed to improved van der Waals interactions with lipid bilayers.
Research Objectives and Scope
This analysis aims to:
- Systematically evaluate the synthetic pathways for 5,8-dimethoxyquinoline-acetamide hybrids.
- Correlate structural features with bioactivity data from kinase inhibition and antimicrobial assays.
- Identify opportunities for further optimization through computational modeling.
The scope excludes clinical translation aspects, focusing instead on chemical design principles and preclinical mechanistic studies.
Table 1: Key Structural Features and Associated Bioactivities
Properties
CAS No. |
851404-30-3 |
|---|---|
Molecular Formula |
C23H26N2O5 |
Molecular Weight |
410.47 |
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H26N2O5/c1-4-30-17-7-5-15(6-8-17)13-21(26)24-12-11-16-14-18-19(28-2)9-10-20(29-3)22(18)25-23(16)27/h5-10,14H,4,11-13H2,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
AAOZPMGRMAWYJX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of hydroquinone derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Medicine: It has shown promise as an anti-inflammatory and analgesic agent, making it a candidate for the development of new pain-relief medications.
Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Biology: Research has indicated its potential as an inhibitor of certain enzymes, which could be useful in the treatment of diseases such as cancer and viral infections.
Industry: Its properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it may modulate signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Key Observations :
- The dihydroquinolinone core (target and ) provides rigidity and hydrogen-bonding capacity compared to the morpholinone () or simple phenyl-ethyl (Y206-8490) cores.
Physicochemical Properties
Available data for analogs highlight trends in molecular weight, logP, and polarity:
Analysis :
- Y206-8490’s lower molecular weight (301.36) and logP (2.74) suggest higher solubility than the target compound, which likely has a higher logP due to additional methoxy groups.
- The compound’s sulfanyl and chloro groups may reduce solubility compared to the target’s ethoxy and methoxy substituents .
Functional Implications
- Y206-8490: The 4-fluorophenethyl group may enhance metabolic stability compared to the target’s dihydroquinolinone core, which could improve binding affinity but reduce solubility .
Biological Activity
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(4-ethoxyphenyl)acetamide is a complex organic compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₅N₃O₄. The structure features a quinoline derivative with methoxy and ethoxy substituents, which contribute to its reactivity and biological activity. The presence of the acetamide group is also crucial for its pharmacological properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₉H₂₅N₃O₄ |
| Functional Groups | Methoxy, Ethoxy, Carbonyl |
| Core Structure | Quinoline derivative |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically, derivatives of 2-oxoquinolines have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis across various cancer cell lines. For instance:
- Mechanisms of Action : These compounds may interact with cellular pathways involved in apoptosis and cell cycle regulation. They can modulate signaling pathways such as NF-κB, which plays a critical role in cancer progression and inflammation .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. The interaction with specific molecular targets involved in inflammatory pathways could lead to the modulation of cytokine release and reduction of inflammation:
- Pathways Involved : The compound may inhibit pro-inflammatory cytokines and activate anti-inflammatory mediators, contributing to its therapeutic effects .
Antimicrobial Activity
There is emerging evidence that quinoline derivatives possess antimicrobial properties. The unique structural features of this compound may enhance its ability to combat microbial infections:
- Research Findings : Studies have indicated that related compounds can exhibit activity against various bacterial strains and fungi .
Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer effects of similar quinoline derivatives, researchers found that treatment with these compounds resulted in significant apoptosis in human cancer cell lines through caspase activation pathways. The study highlighted the importance of structural modifications to enhance bioactivity.
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of quinoline derivatives showed that specific compounds could significantly reduce inflammatory markers in vitro. This study emphasized the potential for developing new anti-inflammatory agents based on quinoline structures.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis of structurally similar acetamide derivatives (e.g., morpholinone-based analogs) involves multi-step reactions with careful control of stoichiometry, reaction time, and purification methods. For instance, acetylation steps using acetyl chloride in dichloromethane (CH₂Cl₂) with Na₂CO₃ as a base require iterative additions of reagents to ensure complete conversion . Key parameters include:
- Reagent Ratios: Excess acetyl chloride (1.5–2 eq) to drive acetylation.
- Purification: Gradient elution via silica gel chromatography (MeOH/CH₂Cl₂) followed by recrystallization from ethyl acetate improves purity.
- Yield Optimization: Monitoring reaction progress via TLC and adjusting reaction time (e.g., overnight stirring for side-chain modifications).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
